molecular formula C16H11F2N3O3S2 B12202673 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12202673
M. Wt: 395.4 g/mol
InChI Key: ISLKIUDJQTVDNZ-UHFFFAOYSA-N
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Description

2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a combination of fluorine, benzyl, sulfonyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzyl chloride with sodium thiocyanate to form 2-fluorobenzyl thiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 2-fluorobenzyl hydrazinecarbothioamide. The final step involves the cyclization of this intermediate with 2-fluorobenzoyl chloride under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-furylmethyl)benzamide
  • 2-fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide
  • N-(2,3-difluorophenyl)-2-fluorobenzamide

Uniqueness

2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is unique due to its combination of fluorine, benzyl, sulfonyl, and thiadiazole groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H11F2N3O3S2

Molecular Weight

395.4 g/mol

IUPAC Name

2-fluoro-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11F2N3O3S2/c17-12-7-3-1-5-10(12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22)

InChI Key

ISLKIUDJQTVDNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)F

Origin of Product

United States

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